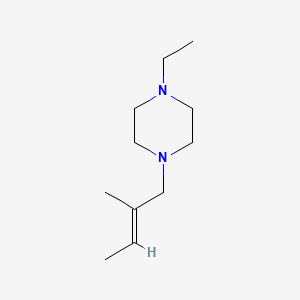![molecular formula C14H11N3O4S B5759951 N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has a nitro group and a cyanomethyl group attached to a phenyl ring.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, matrix metalloproteinases, and aldose reductase. These enzymes play important roles in various physiological processes, including cancer progression, diabetic complications, and inflammation. Therefore, N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been investigated as a potential therapeutic agent for these diseases.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is based on its ability to bind to the active site of target enzymes and inhibit their activity. The compound has been shown to interact with the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity. Similarly, it has been found to inhibit matrix metalloproteinases by binding to their zinc ion in the active site. Aldose reductase inhibition occurs due to the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by targeting carbonic anhydrase and matrix metalloproteinases. The compound has also been shown to reduce inflammation by inhibiting the activity of matrix metalloproteinases. In addition, it has been found to have a protective effect against diabetic complications by inhibiting aldose reductase.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is its potency as an enzyme inhibitor. It has been found to be highly effective in inhibiting the activity of several enzymes, making it a valuable tool for studying their role in various physiological processes. However, one of the limitations of using N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide. One area of interest is the development of novel derivatives of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Additionally, the compound's mechanism of action and its interaction with target enzymes could be further studied to gain a better understanding of its biological effects.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base. The resulting intermediate is then treated with sodium hydride to produce the final product. The synthesis method has been optimized to produce high yields of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide with high purity.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-10-9-11-1-3-12(4-2-11)16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWMQJKXUGDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)







![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)

